Antibacterial agent 96

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

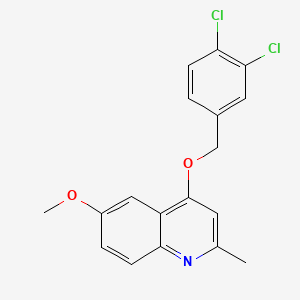

Structure

2D Structure

Properties

Molecular Formula |

C18H15Cl2NO2 |

|---|---|

Molecular Weight |

348.2 g/mol |

IUPAC Name |

4-[(3,4-dichlorophenyl)methoxy]-6-methoxy-2-methylquinoline |

InChI |

InChI=1S/C18H15Cl2NO2/c1-11-7-18(14-9-13(22-2)4-6-17(14)21-11)23-10-12-3-5-15(19)16(20)8-12/h3-9H,10H2,1-2H3 |

InChI Key |

LNOPPGNOTHHPQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)OCC3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Chemical Structure and In-Vitro Activity of Antibacterial Agent 96 (Compound 4k): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation and biological activity of the novel antibacterial agent designated as "Antibacterial agent 96," also identified in scientific literature as "compound 4k." This document collates available data on its synthesis, spectroscopic characterization, and in-vitro antitubercular activity. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antimicrobial therapies.

Introduction

The emergence of multidrug-resistant bacterial strains presents a formidable challenge to global public health. In the quest for novel antimicrobial agents, a series of thiadiazole-thiazole derivatives has been synthesized and evaluated for their potential antibacterial properties. Within this class of compounds, "this compound" (compound 4k) has demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This guide details the scientific evidence that has led to the characterization of its chemical structure and its initial biological profiling.

Chemical Structure Elucidation

The definitive chemical structure of this compound (compound 4k) has been elucidated through a combination of synthetic chemistry and spectroscopic analysis.

Chemical Name: 2-((5-(butylamino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Molecular Formula: C₁₃H₁₉N₅OS₃

Molecular Weight: 357.52 g/mol

Chemical Structure:

Image Source: PubChem CID 156789047

Synthesis Protocol

The synthesis of compound 4k is achieved through a multi-step process, as detailed in the scientific literature. The general synthetic scheme is outlined below.

Experimental Workflow: Synthesis of Compound 4k

Caption: Synthetic workflow for this compound (Compound 4k).

Detailed Methodology:

Step 1: Synthesis of 2-chloro-N-(4-methylthiazol-2-yl)acetamide To a solution of 2-amino-4-methylthiazole in an appropriate solvent, chloroacetyl chloride is added dropwise at a reduced temperature. The reaction mixture is stirred for a specified period, followed by workup and purification to yield the intermediate, 2-chloro-N-(4-methylthiazol-2-yl)acetamide.

Step 2: Synthesis of 2-((5-(butylamino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (Compound 4k) The intermediate from Step 1 is reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a suitable base. Subsequently, n-butyl bromide is added to the reaction mixture to achieve the N-butylation of the amino group on the thiadiazole ring. The final product, compound 4k, is then isolated and purified.

Spectroscopic Data for Structural Confirmation

The chemical structure of compound 4k was confirmed using various spectroscopic techniques. The key data are summarized in the table below.

| Spectroscopic Technique | Key Observations |

| FT-IR (cm⁻¹) | Characteristic peaks corresponding to N-H, C=O (amide), and C-S stretching vibrations. |

| ¹H-NMR (ppm) | Signals confirming the presence of the butyl chain protons, the methyl group on the thiazole ring, the methylene bridge, and aromatic protons. |

| ¹³C-NMR (ppm) | Resonances consistent with the carbon atoms of the thiazole and thiadiazole rings, the amide carbonyl group, and the butyl chain. |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₉N₅OS₃. |

In-Vitro Antibacterial Activity

Compound 4k has been evaluated for its in-vitro activity against Mycobacterium tuberculosis H37Ra. The quantitative data for its antibacterial efficacy are presented below.

| Bacterial Strain | Activity Metric | Value | Reference |

| M. tuberculosis H37Ra (Active state) | MIC (μg/mL) | 1.31 | [1][2] |

| M. tuberculosis H37Ra (Dormant state) | MIC (μg/mL) | 1.53 | [1][2] |

MIC: Minimum Inhibitory Concentration

Proposed Mechanism of Action (In-Silico)

The precise molecular mechanism of action for compound 4k has not yet been experimentally validated. However, in-silico molecular docking studies have provided insights into its potential biological target.

Logical Relationship: Proposed Inhibition of MCAT Enzyme

Caption: Proposed mechanism of action of Compound 4k based on in-silico studies.

Docking studies suggest that compound 4k may bind to the active site of the tubercular Malonyl-CoA-Acyl Carrier Protein Transacylase (MCAT) enzyme.[3][4][5] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of the mycobacterial cell wall, including mycolic acids. Inhibition of MCAT would disrupt cell wall synthesis, leading to a loss of bacterial viability. It is important to note that this proposed mechanism is based on computational modeling and awaits experimental confirmation.

Toxicity and Safety Profile

Preliminary studies on the thiadiazole-thiazole derivative series have indicated minimal to no cytotoxicity against red blood cells for some of the tested compounds.[3][4][5] However, a comprehensive toxicological profile for compound 4k has not yet been reported. Further in-vitro and in-vivo studies are required to establish its safety profile for potential therapeutic applications.

Conclusion

This compound (compound 4k) is a promising antitubercular agent belonging to the thiadiazole-thiazole class of compounds. Its chemical structure has been unequivocally determined through synthesis and spectroscopic analysis. The compound exhibits potent in-vitro activity against Mycobacterium tuberculosis H37Ra in both its active and dormant states.[1][2] While in-silico studies suggest a plausible mechanism of action involving the inhibition of the MCAT enzyme, further experimental validation is necessary. The preliminary safety data for this class of compounds is encouraging, but more extensive toxicological assessments are required. This technical guide provides a solid foundation for future research aimed at optimizing the therapeutic potential of this novel antibacterial agent.

References

In-Depth Technical Guide: Spectrum of Activity of Antibacterial Agent 96 (Compound 4k) Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial agent 96, identified as the N-benzylaniline derivative compound 4k, has emerged as a potent antibacterial agent with significant activity against a range of Gram-positive bacteria, including clinically important drug-resistant strains. This technical guide provides a comprehensive overview of the spectrum of activity, mechanism of action, and available data on compound 4k. The information is compiled from published research to support further investigation and development of this promising antibacterial candidate.

Spectrum of Activity: Quantitative Data

Compound 4k has demonstrated potent inhibitory activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

| Gram-Positive Bacteria | Strain Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | Standard Strain | 0.5 mg/L | [1] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 mg/L | [1] |

| Staphylococcus aureus | 19 Clinical MRSA Isolates | Active (specific MICs not detailed in abstract) | [1] |

| Enterococcus faecium | Standard Strain | Less susceptible than S. aureus (specific MIC > 2 mg/L) | [1] |

Note: The data indicates that while compound 4k is highly effective against S. aureus and its resistant forms, its activity against E. faecium is less pronounced.[1]

Mechanism of Action: Inhibition of Fatty Acid Synthesis

Compound 4k exerts its antibacterial effect by targeting and inhibiting a crucial enzyme in the bacterial fatty acid synthesis (FAS) pathway.

The primary target of compound 4k is the enoyl-acyl carrier protein (ACP) reductase, specifically FabI.[1] This enzyme catalyzes the final, rate-limiting step in the elongation cycle of fatty acid synthesis. By inhibiting FabI, compound 4k disrupts the production of essential fatty acids required for bacterial cell membrane biogenesis and other vital cellular processes, ultimately leading to bacterial growth inhibition and death.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the proposed mechanism of action of compound 4k.

Caption: Mechanism of action of this compound (Compound 4k).

Experimental Protocols

The following outlines the general methodologies employed in the evaluation of compound 4k's antibacterial activity, based on standard laboratory practices and information inferred from the cited research. For precise, detailed protocols, it is imperative to consult the full text of the primary research article: "N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus."

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of compound 4k against Gram-positive bacteria is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Biofilm Inhibition and Eradication Assays

The ability of compound 4k to inhibit the formation of and eradicate pre-formed biofilms of MRSA is a critical aspect of its activity.[1]

4.2.1 Biofilm Inhibition Assay:

-

Bacterial cultures are grown to the logarithmic phase.

-

The cultures are diluted and added to the wells of a microtiter plate containing varying concentrations of compound 4k.

-

The plate is incubated to allow for biofilm formation.

-

After incubation, non-adherent cells are removed by washing.

-

The remaining biofilm is stained, typically with crystal violet.

-

The stain is solubilized, and the absorbance is measured to quantify biofilm biomass.

4.2.2 Biofilm Eradication Assay:

-

Biofilms are allowed to form in a microtiter plate by incubating a bacterial culture for a set period.

-

After biofilm formation, the planktonic cells are removed.

-

Fresh medium containing different concentrations of compound 4k is added to the wells with the pre-formed biofilms.

-

The plate is incubated again.

-

The viability of the remaining biofilm is assessed, often by metabolic assays (e.g., XTT) or by colony-forming unit (CFU) counting after sonication and plating.

Conclusion and Future Directions

This compound (compound 4k) represents a promising scaffold for the development of new anti-staphylococcal drugs. Its potent activity against MRSA and its ability to inhibit biofilm formation are particularly noteworthy. The mechanism of action, through the inhibition of the essential enzyme FabI, provides a clear target for further optimization and drug design.

Future research should focus on:

-

Expanding the spectrum of activity testing against a wider range of Gram-positive pathogens.

-

Conducting in vivo efficacy and pharmacokinetic studies to assess its potential as a therapeutic agent.

-

Investigating the potential for resistance development to compound 4k.

-

Exploring structure-activity relationships to design analogues with improved potency and pharmacological properties.

References

Technical Guide on Antibacterial Agent 96: A Review of Publicly Available Data

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the request for an in-depth technical guide on "Antibacterial agent 96" and its spectrum of activity against Gram-negative bacteria. A comprehensive review of publicly available scientific literature and databases has been conducted. The findings indicate that "this compound" is not a formally recognized or widely published designation for an antibacterial compound. The term primarily appears as a product identifier used by chemical suppliers, with limited data on its specific activity, particularly against Gram-negative bacteria. This guide summarizes the sparse information available and clarifies the current limitations in providing a detailed analysis as requested.

Identification and Available Information

Initial searches indicate that "this compound" is referenced by chemical suppliers as compound 4k [1][2][3][4]. The primary activity described for this compound is not against Gram-negative bacteria but rather against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Key available data points include:

-

Primary Activity: It is described as a potent antibacterial agent with antitubercular activity against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis[1][3][5][6].

-

Cytotoxicity: The compound has shown toxicity to HepG2 and Vero cell lines, which are human liver and monkey kidney cell lines, respectively[1][3][5][6]. This information is crucial for early-stage drug development assessments of therapeutic index.

-

Gram-Negative Data: There is a significant lack of publicly available quantitative data regarding the spectrum of activity of "this compound" against Gram-negative bacteria. No Minimum Inhibitory Concentration (MIC) values or detailed experimental results for common Gram-negative pathogens such as Escherichia coli, Pseudomonas aeruginosa, or Klebsiella pneumoniae were found in the public domain under this name.

It is important to note that some search results referenced "antibacterial agent[7]"[8]. In these instances, "[7]" was a citation number within the respective publications and not the name of the agent itself, leading to false positives.

Quantitative Data on Gram-Negative Activity

A thorough search for quantitative data, such as MIC values, for "this compound" against a panel of Gram-negative bacteria did not yield any specific results. Therefore, it is not possible to create the requested data tables summarizing its spectrum of activity.

Experimental Protocols

Visualizations of Pathways and Workflows

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships is contingent on the availability of relevant data. As no information on the mechanism of action against Gram-negative bacteria or specific experimental setups was found, no visualizations can be generated at this time.

Conclusion and Recommendations

The designation "this compound" appears to be an internal or supplier-specific code (compound 4k) and not a widely recognized name in scientific literature. The available information focuses on its antitubercular properties and general cytotoxicity. There is a critical gap in publicly accessible data regarding its spectrum of activity against Gram-negative bacteria.

For researchers, scientists, and drug development professionals interested in this compound, the following steps are recommended:

-

Identify the Specific Chemical Structure: If possible, obtain the specific chemical name, CAS number, or SMILES notation for "compound 4k" to conduct a more targeted literature and patent search.

-

Contact the Supplier: Direct inquiry to the suppliers (such as MedChemExpress or TargetMol) may yield more specific data or references to primary research that are not publicly indexed under "this compound."

-

Perform Internal Evaluation: If the compound is acquired, a standard panel of Gram-negative bacteria should be tested in-house to determine its spectrum of activity and generate the necessary quantitative data.

Without further specific identifiers or published research, a comprehensive technical guide on the Gram-negative activity of "this compound" cannot be compiled. The information presented here represents the full extent of what is currently available in the public domain under the requested topic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. The Transient Receptor Potential Melastatin 7 (TRPM7) Inhibitors Suppress Seizure-Induced Neuron Death by Inhibiting Zinc Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antitubercular Properties of Antibacterial Agent 96 (Compound 4k)

Disclaimer: The following information is based on the published research article "Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids." The compound designated as "4k" in this publication is used as a representative example due to its documented antitubercular properties. This compound may not be identical to the commercially available product "Antibacterial agent 96".

Executive Summary

Tuberculosis remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis. This necessitates the discovery and development of novel antitubercular agents with potent activity and alternative mechanisms of action. This technical guide provides a comprehensive overview of the antitubercular properties of a promising pyrazole and oxadiazole hybrid, designated as compound 4k. This compound has demonstrated significant in vitro activity against both actively replicating and dormant Mycobacterium tuberculosis H37Ra. This document details the quantitative efficacy, experimental protocols for its synthesis and biological evaluation, and insights into its potential mechanism of action through molecular docking studies.

Quantitative Antitubercular Activity

The in vitro antitubercular activity of compound 4k was evaluated against the H37Ra strain of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that inhibits the visible growth of the bacteria, was determined for both active and dormant (hypoxic) states of the bacilli. The results are summarized in the table below.

| Compound | Mycobacterium tuberculosis Strain | State | MIC (μg/mL) |

| 4k | H37Ra | Active | 1.31[1][2] |

| 4k | H37Ra | Dormant | 1.53[1][2] |

Experimental Protocols

Synthesis of Compound 4k

The synthesis of compound 4k, a N'-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazide, was achieved through a multi-step process. A generalized workflow for the synthesis is depicted below.

Detailed Methodology:

A mixture of intermediate 3 (N'-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene)), appropriate substituted benzohydrazides, and a catalytic amount of anhydrous zinc chloride (ZnCl₂) in ethanol is prepared.

-

Conventional Method: The reaction mixture is refluxed for 7-9 hours.

-

Microwave-Assisted Method: The reaction mixture is subjected to microwave irradiation for 9-10 minutes.

Following the reaction, the product (compound 4k) is isolated, purified, and characterized using appropriate spectroscopic techniques.

In Vitro Antitubercular Activity Assay

The antitubercular activity of compound 4k was determined against Mycobacterium tuberculosis H37Ra in both active and dormant phases.

3.2.1 Preparation of Active and Dormant Bacilli:

-

Active Bacilli: M. tuberculosis H37Ra is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) at 37°C until the mid-log phase is reached.

-

Dormant Bacilli (Wayne Model): To induce a dormant state, the actively growing culture is subjected to gradual oxygen depletion in a sealed, stirred culture over a period of time. This model mimics the hypoxic conditions within a tuberculosis granuloma.

3.2.2 Minimum Inhibitory Concentration (MIC) Determination:

The MIC is determined using the broth microdilution method.

-

A serial dilution of compound 4k is prepared in a 96-well microplate.

-

Each well is inoculated with a standardized suspension of either active or dormant M. tuberculosis H37Ra.

-

The plates are incubated at 37°C for a specified period.

-

Following incubation, a growth indicator dye (e.g., Resazurin) is added to each well.

-

The MIC is recorded as the lowest concentration of the compound that prevents a color change, indicating the inhibition of bacterial growth.

Mechanism of Action: Molecular Docking Studies

To elucidate the potential mechanism of action of compound 4k, molecular docking studies were performed against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. InhA is a crucial enzyme involved in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.

Protocol:

-

Protein and Ligand Preparation: The three-dimensional crystal structure of the InhA enzyme (PDB ID: 1BVR) is obtained from the Protein Data Bank. The structure of compound 4k is generated and energy-minimized using computational chemistry software.

-

Grid Generation: A grid box is defined around the active site of the InhA enzyme to specify the docking search space.

-

Docking Simulation: A molecular docking program is used to predict the binding conformation of compound 4k within the active site of InhA. The simulation explores various possible orientations and conformations of the ligand.

-

Analysis: The resulting docked poses are analyzed based on their binding energy scores. The interactions between compound 4k and the amino acid residues in the active site of InhA are examined to understand the molecular basis of its inhibitory activity. The docking studies for a series of related compounds revealed binding affinities in the range of -10.366 to -8.037 kcal/mol, suggesting a strong interaction with the InhA enzyme.

References

In-Depth Technical Guide to the Synthesis of Isoniazid-Based Pyridinium Salt Derivatives and Analogs as Potent Antitubercular Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of a promising class of antitubercular agents: isoniazid-based pyridinium salts. This document focuses on the core compound designated as "Antibacterial agent 96" (also known as compound 4k), a potent inhibitor of Mycobacterium tuberculosis, and explores the synthesis of its derivatives and analogs.[1] Detailed experimental protocols, quantitative biological data, and a visualization of the proposed mechanism of action are presented to facilitate further research and development in this area.

Core Compound: Isoniazid-Based Pyridinium Salt (Compound 4k)

"this compound," identified as compound 4k in the scientific literature, is a hybrid molecule synthesized from isoniazid, a cornerstone first-line antituberculosis drug.[1] This derivative exhibits exceptional activity against the H37Rv strain of Mycobacterium tuberculosis, including multidrug-resistant strains.[1]

Chemical Structure:

While the exact detailed structure of compound 4k requires access to the full text of the primary research, it is characterized as an isoniazid-based pyridinium salt. The general synthesis strategy involves the quaternization of a pyridine ring, which is attached to an isoniazid scaffold.

Synthesis of Isoniazid-Based Pyridinium Salt Derivatives and Analogs

The synthesis of compound 4k and its analogs generally follows a two-step process:

-

Formation of an Isoniazid-Derived Schiff Base: Isoniazid is reacted with a substituted aromatic aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to form the corresponding hydrazone (Schiff base).

-

Quaternization of the Pyridine Ring: The resulting Schiff base, which contains a pyridine moiety, is then reacted with an appropriate alkyl or benzyl halide to yield the final pyridinium salt.

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on the synthesis of similar isoniazid-based pyridinium salts. Specific details for compound 4k should be referenced from the primary literature.

Step 1: Synthesis of Isonicotinoylhydrazone Precursor

-

To a solution of isoniazid (1.0 eq) in absolute ethanol, add the desired substituted aldehyde (1.0 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of the Pyridinium Salt (e.g., Compound 4k)

-

Dissolve the isonicotinoylhydrazone precursor (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Add the appropriate alkyl or benzyl halide (1.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, the precipitated pyridinium salt is collected by filtration, washed with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials, and dried under vacuum.

-

The final product can be purified by recrystallization from an appropriate solvent system.

Quantitative Biological Data

The following table summarizes the key quantitative data for compound 4k and some of its analogs, highlighting their potent antitubercular activity and cytotoxicity.

| Compound | Target Organism | MIC₉₀ (µg/mL) | LC₅₀ (µg/mL) | Cell Line | Reference |

| 4k | M. tuberculosis H37Rv | 1 | 25 | HepG2, Vero | [1] |

| 4l | M. tuberculosis H37Rv | 1 | Not Reported | - | [1] |

| 7d | M. tuberculosis H37Rv | 1 | Not Reported | - | [1] |

Mechanism of Action: Inhibition of DprE1

Molecular docking studies have indicated that isoniazid-based pyridinium salts, including compound 4k, target the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme.[1] DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinogalactan. Inhibition of DprE1 disrupts the cell wall synthesis, leading to bacterial death.

The proposed mechanism involves the binding of the pyridinium salt derivatives to the active site of the DprE1 enzyme, preventing its normal catalytic function. The specific molecular interactions, such as hydrogen bonding and hydrophobic interactions between the inhibitor and the enzyme's active site residues, contribute to the potent inhibitory activity.

Visualizing the DprE1 Inhibition Pathway

The following diagram illustrates the proposed mechanism of action of isoniazid-based pyridinium salts.

References

Investigating the Molecular Target of "Antibacterial Agent 96": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The emergence of multidrug-resistant bacteria, particularly Mycobacterium tuberculosis, poses a significant global health threat, necessitating the discovery and development of novel antibacterial agents with new mechanisms of action. "Antibacterial agent 96" (compound 4k) has been identified as a promising candidate in this effort. This guide focuses on the experimental journey to pinpoint its specific molecular target within the bacterium, a critical step in its preclinical development and for understanding its potential for future therapeutic applications.

Molecular Target Identification

The primary molecular target of "this compound" and its analogues has been identified as the cytochrome bc1 complex , a key enzyme in the electron transport chain of M. tuberculosis. Specifically, the agent is believed to interact with QcrB , a subunit of the cytochrome bc1 complex.[1] This interaction disrupts the essential process of oxidative phosphorylation, leading to a depletion of intracellular ATP and subsequent bacterial cell death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data that led to the identification of the cytochrome bc1 complex as the target of this class of compounds.

Table 1: In Vitro Antitubercular Activity

| Compound Series | Target Strain | MIC Range (µM) |

| Thio- and Sulfoxyquinolines | M. tuberculosis H37Rv (Wild-Type) | High nanomolar to low micromolar |

| Thio- and Sulfoxyquinolines | QcrB T313I Mutant Strain | Significantly higher than Wild-Type |

MIC: Minimum Inhibitory Concentration

Table 2: Intracellular ATP Depletion Assay

| Treatment | ATP Levels (% of untreated control) |

| Untreated M. tuberculosis H37Rv | 100% |

| "this compound" analogue-treated M. tuberculosis H37Rv | Significant reduction |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Bacterial Inoculum: A culture of M. tuberculosis (either wild-type H37Rv or the QcrB T313I mutant strain) is grown to mid-log phase and diluted to a standardized concentration.

-

Serial Dilution of the Antibacterial Agent: "this compound" is serially diluted in a 96-well microplate containing a suitable growth medium (e.g., Middlebrook 7H9).

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The microplate is incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).

-

Determination of MIC: The MIC is determined as the lowest concentration of the agent at which no visible bacterial growth is observed.

Intracellular ATP Measurement Assay

This assay quantifies the level of ATP within bacterial cells after exposure to the antibacterial agent, providing insight into the agent's impact on energy metabolism.

Methodology:

-

Bacterial Culture and Treatment: M. tuberculosis H37Rv is cultured to the desired density and then treated with a specific concentration of "this compound" or a vehicle control.

-

Cell Lysis: After a defined incubation period, the bacterial cells are harvested and lysed to release the intracellular contents, including ATP.

-

ATP Quantification: The ATP concentration in the cell lysate is measured using a commercial bioluminescence-based assay kit (e.g., BacTiter-Glo™ Microbial Cell Viability Assay). The luminescence, which is proportional to the ATP concentration, is measured using a luminometer.

-

Data Analysis: The ATP levels in the treated samples are normalized to the untreated control to determine the percentage of ATP depletion.

Visualizations

Proposed Signaling Pathway of "this compound"

Caption: Proposed mechanism of action of "this compound".

Experimental Workflow for Target Identification

Caption: Logical workflow for identifying the molecular target.

Conclusion

References

Preliminary Toxicity Assessment of Antibacterial Agent 96: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical preliminary toxicity assessment for the fictional compound "Antibacterial agent 96." The data and experimental details are illustrative and based on standard toxicological methodologies.

Executive Summary

This technical guide provides a preliminary, non-clinical toxicity profile for the novel investigational compound, "this compound." The assessment encompasses acute oral toxicity, in vitro cytotoxicity against a relevant cell line, and a bacterial reverse mutation assay (Ames test) to evaluate mutagenic potential. The findings herein are intended to guide further non-clinical development and risk assessment. Based on the conducted studies, this compound exhibits moderate acute toxicity, notable cytotoxicity, and no evidence of mutagenicity under the tested conditions.

Quantitative Toxicity Data Summary

The primary quantitative endpoints from the preliminary toxicity studies are summarized below. These tables provide a concise overview of the agent's toxicological profile.

Table 1: Acute Oral Toxicity - LD50

| Species | Sex | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | GHS Category (Hypothetical) |

|---|

| Rat (Sprague-Dawley) | Male/Female | Oral (gavage) | 450 | 375 - 525 | Category 4 |

Table 2: In Vitro Cytotoxicity - IC50

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

|---|

| HepG2 (Human Hepatocellular Carcinoma) | MTT Assay | 24 | 85.2 |

Table 3: Genotoxicity - Ames Test Summary

| S. typhimurium Strain | Metabolic Activation (-S9) | Metabolic Activation (+S9) | Result |

|---|---|---|---|

| TA98 | Negative | Negative | Non-mutagenic |

| TA100 | Negative | Negative | Non-mutagenic |

| TA1535 | Negative | Negative | Non-mutagenic |

| TA1537 | Negative | Negative | Non-mutagenic |

Detailed Experimental Protocols

The following sections detail the methodologies employed for each toxicity assessment.

Acute Oral Toxicity Study (Up-and-Down Procedure)

-

Test System: Sprague-Dawley rats, 8-10 weeks old, with an equal number of male and female animals.

-

Methodology: The study was conducted in accordance with OECD Guideline 425. A single animal was dosed at a starting concentration of 300 mg/kg via oral gavage. Following a 48-hour observation period, the dose for the next animal was adjusted up or down by a factor of 2.0, depending on the outcome (survival or death). This sequential process was continued until the stopping criteria were met.

-

Observations: Animals were observed for clinical signs of toxicity immediately after dosing, at 4 hours, and then daily for 14 days. Body weight was recorded at the start and end of the study. A gross necropsy was performed on all animals.

-

Data Analysis: The LD50 and confidence interval were calculated using the maximum likelihood method.

In Vitro Cytotoxicity Assay (MTT)

-

Cell Line: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Methodology: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours. Subsequently, the cells were treated with this compound at concentrations ranging from 1 µM to 500 µM for 24 hours. Following treatment, the media was replaced with a solution containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

Data Analysis: The absorbance was measured at 570 nm. The half-maximal inhibitory concentration (IC50) was determined by plotting the percentage of cell viability against the log-concentration of the agent and fitting the data to a sigmoidal dose-response curve.

Bacterial Reverse Mutation Assay (Ames Test)

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, which are sensitive to frameshift or base-pair substitution mutagens.

-

Methodology: The assay was performed using the plate incorporation method, both with and without metabolic activation via an Aroclor 1254-induced rat liver homogenate (S9 fraction). The test compound was plated at five different concentrations, alongside a vehicle control (DMSO) and known positive controls. The plates were incubated at 37°C for 48 hours.

-

Data Analysis: The number of revertant colonies per plate was counted. A positive result was defined as a dose-dependent increase in revertant colonies that was at least twice the mean count of the vehicle control.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for cytotoxicity testing and a hypothetical signaling pathway potentially modulated by this compound, leading to apoptosis.

Caption: Workflow for the In Vitro Cytotoxicity (MTT) Assay.

Caption: Hypothetical Apoptotic Pathway Induced by Agent 96.

In-depth Technical Guide: Antibacterial Agent 96 (Compound 4k) Against Multidrug-Resistant (MDR) Strains

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial agent 96, also identified as compound 4k, has emerged as a promising candidate in the fight against multidrug-resistant (MDR) pathogens. This technical guide provides a comprehensive overview of its activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The document details its quantitative efficacy, the experimental protocols for its evaluation, and its known mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Quantitative Antimicrobial Activity

Compound 4k has demonstrated significant in vitro activity against a range of bacterial strains. The following tables summarize the available quantitative data, primarily focusing on its Minimum Inhibitory Concentration (MIC) values.

Table 2.1: Antibacterial Activity of Compound 4k against Staphylococcus aureus

| Bacterial Strain | Resistance Profile | MIC (μg/mL) |

| S. aureus ATCC 25923 | Methicillin-Susceptible (MSSA) | 4 |

| S. aureus ATCC BAA-44 | Methicillin-Resistant (MRSA) | 4 |

| MRSA NRS 100 | Methicillin-Resistant | 4 |

| MRSA 252 | Methicillin-Resistant | 4 |

| MRSA NRS 79 | Methicillin-Resistant | 4 |

Data sourced from "Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus".[1][2]

Table 2.2: Antitubercular Activity of Compound 4k

| Bacterial Strain | Resistance Profile | MIC (μg/mL) |

| M. tuberculosis H37Ra | Active State | 1.31 |

| M. tuberculosis H37Ra | Dormant State | 1.53 |

Data sourced from "Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids".[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound (compound 4k).

Synthesis of Compound 4k (N-Benzyl Tricyclic Indoline)

A detailed synthesis protocol for compound 4k, an N-benzyl tricyclic indoline, is available in the supplementary information of the primary research article.[2] The synthesis is part of a broader effort to create a library of bio-inspired polycyclic indolines.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a critical measure of antibacterial efficacy.

3.2.1 Broth Microdilution Method (for S. aureus)

This method is a standard procedure for determining the MIC of antibacterial agents against bacteria.

-

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Compound 4k stock solution

-

-

Procedure:

-

Prepare serial twofold dilutions of compound 4k in MHB directly in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

3.2.2 Nitrate Reductase Assay and XTT Reduction Menadione Assay (for M. tuberculosis)

These methods are used to determine the MIC of compounds against M. tuberculosis.

-

Nitrate Reductase Assay (for Active State):

-

Prepare serial dilutions of compound 4k in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Inoculate with a standardized culture of M. tuberculosis H37Ra.

-

Incubate at 37°C for 7 days.

-

Add a solution of potassium nitrate and then a Griess reagent.

-

The development of a pink/purple color indicates the presence of nitrite, signifying bacterial growth. The MIC is the lowest concentration where no color change is observed.

-

-

XTT Reduction Menadione Assay (for Dormant State):

-

M. tuberculosis H37Ra is subjected to conditions to induce a dormant state.

-

Prepare serial dilutions of compound 4k in an appropriate medium.

-

Inoculate with the dormant mycobacteria.

-

Incubate under appropriate conditions.

-

Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione.

-

The reduction of XTT to a formazan product, measured spectrophotometrically, indicates metabolic activity (survival). The MIC is the lowest concentration that inhibits this reduction.[4]

-

Cytotoxicity Assay

Evaluating the toxicity of a potential antibacterial agent against mammalian cells is a crucial step in drug development.

3.3.1 HeLa Cell Viability Assay

This assay determines the concentration of the compound that inhibits the growth of human cervical adenocarcinoma (HeLa) cells by 50% (GI₅₀).

-

Materials:

-

HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Compound 4k stock solution

-

Cell viability reagent (e.g., MTS or resazurin-based)

-

-

Procedure:

-

Seed HeLa cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of compound 4k.

-

Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the GI₅₀ value by plotting the percentage of cell viability against the compound concentration. Compound 4k showed a half-maximal growth inhibition concentration (GI₅₀) of 8 μg/mL in HeLa cells.[2]

-

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound (compound 4k) is still under investigation. However, initial studies and its chemical structure provide some insights.

Potential Targets

The tricyclic indoline core of compound 4k is a privileged scaffold found in many bioactive natural products, suggesting it may interact with fundamental cellular processes.[2] In the case of antitubercular activity, molecular docking studies of similar hybrid compounds suggest potential interactions with the oxidoreductase DprE1 enzyme, which is involved in the synthesis of essential cell wall components in Mycobacterium tuberculosis.[5][6]

Experimental Workflow for Target Identification

The following workflow outlines a general approach for elucidating the mechanism of action of a novel antibacterial agent like compound 4k.

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Potential Signaling Pathway Interference

While specific signaling pathways affected by compound 4k are not yet elucidated, antibacterial agents often interfere with critical bacterial signaling networks. The following diagram illustrates a generalized bacterial signaling pathway that could be a potential target.

Caption: Generalized bacterial two-component signaling pathway as a potential target for antibacterial agents.

Conclusion and Future Directions

This compound (compound 4k) demonstrates promising activity against significant MDR pathogens, including MRSA and M. tuberculosis. Its novel N-benzyl tricyclic indoline structure presents an opportunity for the development of a new class of antibiotics.

Future research should focus on:

-

Expanding the evaluation of compound 4k against a broader panel of clinically relevant MDR bacterial strains.

-

Conducting in vivo efficacy studies to translate the in vitro findings.

-

Elucidating the specific molecular target(s) and mechanism of action to enable structure-based drug design and optimization.

-

Investigating the potential for synergistic activity with existing antibiotics.

This technical guide provides a solid foundation for these future endeavors and underscores the potential of this compound as a lead compound in the development of next-generation antimicrobial therapies.

References

- 1. Discovery and initial structure-activity relationships of N-benzyl tricyclic indolines as antibacterials for methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antitubercular evaluation, and molecular docking studies of hybrid pyridinium salts derived from isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: In Vitro Antibacterial Assay Protocol for Antibacterial Agent 96

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antibacterial agent 96" is a hypothetical agent. This protocol describes a standardized and widely accepted method for determining the in vitro antibacterial efficacy of a novel compound. Researchers should adapt this protocol based on the specific properties of their test agent (e.g., solubility, mechanism of action) and the microorganisms being tested.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of new antibacterial agents. A critical early step in this process is the quantitative assessment of a compound's in vitro activity against relevant bacterial pathogens. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of "this compound" using the broth microdilution method.[1][2] This method is considered a gold standard for susceptibility testing due to its accuracy and comparability of results.[1]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[4][5] Together, these two values provide crucial information about the potency and bactericidal or bacteriostatic nature of the test agent.

Experimental Protocols

Materials

-

Bacterial Strains:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

-

Growth Media:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6]

-

Tryptic Soy Agar (TSA)

-

-

Reagents and Consumables:

-

This compound (stock solution of known concentration)

-

Sterile 0.85% saline

-

Dimethyl sulfoxide (DMSO, if required for dissolving the agent)

-

Sterile 96-well, U-bottom microtiter plates[7]

-

Sterile reagent reservoirs

-

Multichannel and single-channel pipettes and sterile tips

-

Sterile microcentrifuge tubes

-

-

Equipment:

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or nephelometer

-

Vortex mixer

-

Microplate reader (optional, for OD600 readings)

-

Biological safety cabinet

-

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.[1][3][8]

Step 1: Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[9] This is equivalent to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[7]

Step 2: Preparation of this compound Dilutions

-

Prepare a stock solution of this compound. If the agent is not soluble in water, use a minimal amount of DMSO. Note the final DMSO concentration, as it should not exceed 1% in the final assay wells to avoid affecting bacterial growth.

-

In a 96-well plate, add 100 µL of sterile CAMHB to all wells.

-

Add 100 µL of the prepared stock solution of this compound (at 2x the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the growth control (no agent), and column 12 will be the sterility control (no bacteria).

Step 3: Inoculation and Incubation

-

Add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to wells in columns 1 through 11. Do not add bacteria to column 12.[10]

-

The final volume in each well (columns 1-11) will be 200 µL.

-

Seal the plate with a breathable film or place it in a container with a lid to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

Step 4: Determination of MIC

-

After incubation, examine the plate for bacterial growth. The sterility control (column 12) should be clear, and the growth control (column 11) should show distinct turbidity.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[3] This can be determined by visual inspection or by reading the optical density at 600 nm (OD600) with a microplate reader.

Protocol for Minimum Bactericidal Concentration (MBC) Assay

The MBC test is an extension of the MIC assay and is performed after the MIC has been determined.[6]

Step 1: Subculturing from MIC Plate

-

From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

-

Spot-plate the aliquot onto a sterile TSA plate.

-

Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

Step 2: Incubation and Determination of MBC

-

Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

-

After incubation, count the number of colonies (CFU) on each spot.

-

The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[4][5]

Data Presentation

The results of the MIC and MBC assays should be recorded in a clear and organized manner. The table below provides a template for summarizing the data for this compound against various bacterial strains.

| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |

| Staphylococcus aureus | 25923 | 2 | 4 | Bactericidal (≤4) |

| Escherichia coli | 25922 | 8 | 64 | Bacteriostatic (>4) |

| Pseudomonas aeruginosa | 27853 | 16 | 32 | Bactericidal (≤4) |

| Enterococcus faecalis | 29212 | 4 | >128 | Tolerant |

-

Interpretation: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤4. A ratio >4 may indicate bacteriostatic activity.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the combined MIC and MBC antibacterial assays.

Caption: Workflow for MIC and MBC antibacterial assays.

References

- 1. Broth microdilution - Wikipedia [en.wikipedia.org]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. microchemlab.com [microchemlab.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [app.jove.com]

- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of "Antibacterial agent 96"

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[1] It is a critical metric in the evaluation of new antimicrobial compounds, providing a quantitative measure of their potency.[1] This application note provides a detailed protocol for determining the MIC of "Antibacterial agent 96" using the broth microdilution method. This method is widely used in the United States and Europe for antimicrobial susceptibility testing and is considered a reference standard by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[2][3]

Principle

The broth microdilution method involves a serial two-fold dilution of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[1][4] A standardized suspension of the test microorganism is then added to each well. Following incubation, the plates are examined for visible signs of bacterial growth, such as turbidity or the formation of a cell pellet.[2] The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth.[5]

Materials and Reagents

-

"this compound" stock solution

-

Test microorganism (e.g., Escherichia coli ATCC® 25922)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (round-bottom wells are recommended)[6]

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Micropipettes and sterile tips

-

Incubator (35 ± 2 °C)

Experimental Protocols

Preparation of Bacterial Inoculum

-

Select three to four isolated colonies of the test microorganism from a non-selective agar plate after 18-24 hours of incubation.[1][5]

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or by using a nephelometer.[1][5] This suspension will contain approximately 1 to 2 x 10⁸ CFU/mL for E. coli ATCC® 25922.[5]

-

Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve the final desired inoculum concentration for the assay.

Preparation of "this compound" Dilutions

-

Prepare a 2x working stock solution of "this compound" in CAMHB. For example, if the highest desired concentration in the test is 128 µg/mL, the working stock should be 256 µg/mL.[6]

-

Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.[6]

-

Add 200 µL of the 2x working stock of "this compound" to well 1.

-

Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down 6-8 times.[6]

-

Continue this process sequentially down to well 10. After mixing well 10, discard 100 µL.[6]

-

Well 11 will serve as the growth control (no antimicrobial agent).

-

Well 12 will serve as the sterility control (no inoculum).[6]

Inoculation and Incubation

-

Add 5 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.[6]

-

The final volume in each well will be approximately 105 µL.

-

Incubate the plate at 37°C for 16 to 20 hours.[2]

Interpretation of Results

-

After incubation, examine the plate for visible bacterial growth (turbidity).[2] A specialized mirror reader can aid in visualizing the results.[4]

-

The growth control well (column 12) should show clear turbidity, indicating bacterial growth.[4]

-

The MIC is the lowest concentration of "this compound" at which there is no visible growth.[4][5] This can be confirmed by measuring the absorbance values with a spectrophotometer.[4]

Data Presentation

Table 1: Example MIC Determination for "this compound"

| Well | "this compound" Concentration (µg/mL) | Growth (Turbidity) |

| 1 | 128 | - |

| 2 | 64 | - |

| 3 | 32 | - |

| 4 | 16 | - |

| 5 | 8 | + |

| 6 | 4 | + |

| 7 | 2 | + |

| 8 | 1 | + |

| 9 | 0.5 | + |

| 10 | 0.25 | + |

| 11 | Growth Control (0) | + |

| 12 | Sterility Control | - |

In this example, the MIC is 16 µg/mL.

Visualization

Experimental Workflow

Caption: Broth Microdilution MIC Determination Workflow.

Hypothetical Signaling Pathway of Inhibition

Caption: Hypothetical Mechanism of Action for this compound.

References

- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. youtube.com [youtube.com]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Broth microdilution assay for "Antibacterial agent 96" using 96-well plates

Introduction

The broth microdilution assay is a cornerstone technique in clinical microbiology and drug discovery for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[1][2] This application note provides a detailed protocol for performing a broth microdilution assay using 96-well plates to determine the antibacterial efficacy of a novel compound, "Antibacterial agent 96." The described methodology is consistent with the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]

This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new antibacterial agents. Adherence to this standardized protocol is crucial for generating accurate, reproducible, and comparable results.

Principle of the Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.[1][6] The assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations and replicates. Following incubation, the wells are visually inspected for bacterial growth, which is typically observed as turbidity or a cell pellet at the bottom of the well. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[1][7]

Materials and Reagents

-

This compound: Stock solution of known concentration.

-

Bacterial Strains:

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most non-fastidious aerobic bacteria.[9]

-

96-well, U-bottom or flat-bottom, sterile microtiter plates.

-

Sterile reagent reservoirs.

-

Multichannel and single-channel pipettes and sterile tips.

-

0.5 McFarland turbidity standard.

-

Spectrophotometer or nephelometer.

-

Incubator (35°C ± 2°C).

-

Vortex mixer.

-

Sterile saline or phosphate-buffered saline (PBS).

Experimental Protocols

Preparation of "this compound" Dilutions

A two-fold serial dilution of "this compound" is prepared directly in the 96-well plate.

-

Prepare a working stock solution of "this compound" at four times the highest desired final concentration in CAMHB.

-

Dispense 100 µL of sterile CAMHB into wells 2 through 11 of the designated rows in the 96-well plate. Well 12 will serve as a sterility control and will only contain media.

-

Add 200 µL of the working stock solution of "this compound" to well 1.

-

Perform the serial dilution:

-

Transfer 100 µL from well 1 to well 2.

-

Mix the contents of well 2 thoroughly by pipetting up and down.

-

Transfer 100 µL from well 2 to well 3 and mix.

-

Continue this process down to well 10.

-

Discard 100 µL from well 10.

-

-

Well 11 will serve as the growth control and contains only CAMHB and the bacterial inoculum. Well 12 contains only CAMHB and serves as the sterility control.

Preparation of Bacterial Inoculum

A standardized inoculum is critical for the accuracy of the assay. The final inoculum concentration in each well should be approximately 5 x 10^5 CFU/mL.[1]

-

Culture the bacterial strain on a non-selective agar plate overnight at 35°C.

-

Select 3-5 well-isolated colonies and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (an absorbance of 0.08 to 0.13 at 625 nm for E. coli). A 0.5 McFarland standard is equivalent to approximately 1-2 x 10^8 CFU/mL.[1]

-

Dilute the adjusted suspension in CAMHB to achieve the final desired inoculum concentration. A 1:100 dilution followed by a 1:2 dilution in the plate (when 50 µL of inoculum is added to 50 µL of drug dilution) will yield approximately 5 x 10^5 CFU/mL.

Inoculation and Incubation

-

Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not add bacteria to the sterility control well (well 12).

-

The final volume in wells 1 to 11 will be 100 µL.

-

Seal the plate with a sterile lid or an adhesive plate sealer.

-

Incubate the plate in ambient air at 35°C ± 2°C for 16-20 hours for most non-fastidious bacteria.

Reading and Interpreting Results

-

Examine the sterility control well (well 12): It should show no signs of growth (i.e., it should be clear). If growth is observed, the assay is invalid due to contamination.

-

Examine the growth control well (well 11): It should show distinct turbidity or a cell pellet, indicating adequate bacterial growth. If there is no growth, the assay is invalid.

-

Determine the MIC: The MIC is the lowest concentration of "this compound" at which there is no visible growth. This can be determined by visual inspection or with the aid of a microplate reader measuring absorbance.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the broth microdilution assay.[10][11][12]

-

QC Strains: Always include appropriate QC strains in each assay run. The MIC values for the QC strains should fall within the acceptable ranges published by CLSI or EUCAST.[8][13]

-

Purity Check: After preparing the inoculum, streak a loopful onto a non-selective agar plate to check for purity.

-

Inoculum Verification: A colony count of the final inoculum can be performed to verify its concentration.

Data Presentation

The results of the broth microdilution assay should be presented in a clear and organized manner. The following tables provide a template for data summarization.

Table 1: MIC of "this compound" against Test Organisms

| Bacterial Strain | MIC (µg/mL) - Replicate 1 | MIC (µg/mL) - Replicate 2 | MIC (µg/mL) - Replicate 3 | Mean MIC (µg/mL) |

| E. coli Isolate 1 | 8 | 8 | 16 | 10.7 |

| S. aureus Isolate 1 | 2 | 4 | 2 | 2.7 |

| P. aeruginosa Isolate 1 | 32 | 32 | 64 | 42.7 |

Table 2: Quality Control Results

| QC Strain | "this compound" MIC (µg/mL) | Expected MIC Range (µg/mL) | Result |

| E. coli ATCC® 25922™ | 4 | 2 - 8 | Pass |

| S. aureus ATCC® 29213™ | 1 | 0.5 - 2 | Pass |

| P. aeruginosa ATCC® 27853™ | 16 | 8 - 32 | Pass |

Logical Relationships in MIC Determination

Conclusion

The broth microdilution assay is a robust and reliable method for determining the in vitro activity of new antibacterial agents. By following this detailed protocol and incorporating appropriate quality control measures, researchers can generate high-quality, reproducible MIC data for "this compound." This data is fundamental for the preclinical assessment of new antimicrobial candidates and for guiding further drug development efforts.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. eucast: EUCAST broth microdilution reading guide updated [eucast.org]

- 5. medicallabnotes.com [medicallabnotes.com]

- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 7. youtube.com [youtube.com]

- 8. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]

- 9. protocols.io [protocols.io]

- 10. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbiologyclass.net [microbiologyclass.net]

- 12. bsac.org.uk [bsac.org.uk]

- 13. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for Testing "Antibacterial agent 96" Activity using the Agar Diffusion Method

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a substance. This method is based on the diffusion of an antimicrobial agent from a source into an agar medium seeded with a test microorganism. The presence of a zone of inhibition, a clear area around the antimicrobial source where microbial growth is prevented, indicates the susceptibility of the microorganism to the agent.[1][2][3] This document provides detailed application notes and protocols for testing the antibacterial activity of a novel compound, "Antibacterial agent 96," using two common variations of the agar diffusion method: the Kirby-Bauer (disk diffusion) test and the agar well diffusion method.

Principle of the Method:

An agar plate is uniformly inoculated with a suspension of the target bacterium.[1] The antibacterial agent is then introduced, either on a paper disk or in a well cut into the agar.[4][5] As the plate is incubated, the antibacterial agent diffuses outward from the source, creating a concentration gradient in the agar.[6][7] If the bacterium is susceptible to the agent, its growth will be inhibited, resulting in a clear zone of inhibition around the disk or well.[8][9] The diameter of this zone is proportional to the susceptibility of the microorganism and the concentration of the antibacterial agent.[2]

Data Presentation

Quantitative data from agar diffusion assays should be recorded meticulously. The following tables provide a template for organizing experimental results for "this compound".

Table 1: Zone of Inhibition Diameters for this compound (Disk Diffusion Method)

| Test Microorganism | This compound Concentration (µ g/disk ) | Replicate 1 (mm) | Replicate 2 (mm) | Replicate 3 (mm) | Mean Zone Diameter (mm) | Standard Deviation | Interpretation |

| Escherichia coli ATCC 25922 | 10 | ||||||

| 30 | |||||||

| 50 | |||||||

| Staphylococcus aureus ATCC 25923 | 10 | ||||||

| 30 | |||||||

| 50 | |||||||

| Positive Control (e.g., Gentamicin 10 µg) | 10 | Susceptible | |||||

| Negative Control (Solvent) | - | 0 | 0 | 0 | 0 | 0 | Resistant |

Table 2: Zone of Inhibition Diameters for this compound (Agar Well Diffusion Method)

| Test Microorganism | This compound Concentration (µg/mL) | Volume per Well (µL) | Replicate 1 (mm) | Replicate 2 (mm) | Replicate 3 (mm) | Mean Zone Diameter (mm) | Standard Deviation |

| Pseudomonas aeruginosa ATCC 27853 | 50 | 50 | |||||

| 100 | 50 | ||||||

| 200 | 50 | ||||||

| Enterococcus faecalis ATCC 29212 | 50 | 50 | |||||

| 100 | 50 | ||||||

| 200 | 50 | ||||||

| Positive Control (e.g., Ciprofloxacin 5 µg/mL) | 5 | 50 | |||||

| Negative Control (Solvent) | - | 50 | 0 | 0 | 0 | 0 | 0 |

Experimental Protocols

Protocol 1: Kirby-Bauer (Disk Diffusion) Method

This method is standardized by the Clinical and Laboratory Standards Institute (CLSI) and is widely used for antibiotic susceptibility testing.[4][10]

Materials:

-

Test bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

-

"this compound" solutions of known concentrations

-

Sterile paper disks (6 mm diameter)

-

Positive control antibiotic disks (e.g., Gentamicin)

-

Negative control disks (impregnated with solvent)

-

Sterile cotton swabs

-

Sterile saline or broth

-

Incubator (35°C ± 2°C)[13]

-

Sterile forceps[8]

Procedure:

-

Preparation of Inoculum:

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized bacterial suspension.[10]

-

Remove excess fluid by pressing the swab against the inside of the tube.[9][13]

-

Streak the swab evenly over the entire surface of the MHA plate to ensure a confluent lawn of growth. Rotate the plate approximately 60° between streaks to ensure even distribution.[9][13]

-

Allow the plate to dry for 5-10 minutes with the lid slightly ajar.[6]

-

-

Application of Antibacterial Disks:

-

Prepare sterile paper disks impregnated with known concentrations of "this compound."

-

Using sterile forceps, place the disks on the inoculated agar surface.[8][10] Ensure the disks are placed at least 24 mm apart.[10]

-

Gently press each disk to ensure complete contact with the agar.[9]

-

Place positive and negative control disks on the same plate or on separate control plates.[8]

-

-

Incubation:

-

Measurement and Interpretation of Results:

-

After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.[1][14][16]

-

Record the measurements as shown in Table 1.

-

Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established standards (if available) or by comparing to the positive control.[10] A larger zone of inhibition generally indicates greater antibacterial potency.[1][2]

-

Protocol 2: Agar Well Diffusion Method

This method is particularly useful for testing the antimicrobial activity of liquid samples such as plant extracts or solutions of compounds.[4][5]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Test bacterial strains

-

"this compound" solutions of known concentrations

-

Positive control antibiotic solution

-

Negative control (solvent)

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Sterile cork borer (6-8 mm diameter) or sterile pipette tip[4][17]

-

Micropipette and sterile tips

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler

Procedure:

-

Preparation of Inoculum and Inoculation of Agar Plates:

-

Follow steps 1 and 2 from the Kirby-Bauer method to prepare the inoculum and inoculate the MHA plates.

-

-

Creation of Wells:

-

Application of Antibacterial Agent:

-

Pre-diffusion:

-

Allow the plates to stand for about 30 minutes to an hour at room temperature to permit diffusion of the agent before bacterial growth begins.[18]

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[19]

-

-

Measurement and Interpretation of Results:

-

After incubation, measure the diameter of the zones of inhibition in millimeters (mm).

-

Record the results as shown in Table 2.

-

The size of the inhibition zone is indicative of the antibacterial activity.

-

Visualizations

Caption: Workflow for the Kirby-Bauer Disk Diffusion Method.

Caption: Workflow for the Agar Well Diffusion Method.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. microchemlab.com [microchemlab.com]

- 3. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistnotes.com [chemistnotes.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. hereditybio.in [hereditybio.in]

- 9. hardydiagnostics.com [hardydiagnostics.com]

- 10. microbenotes.com [microbenotes.com]

- 11. microbenotes.com [microbenotes.com]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. asm.org [asm.org]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Assessment of antimicrobial activity [protocols.io]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. botanyjournals.com [botanyjournals.com]

- 19. fahutan.unmul.ac.id [fahutan.unmul.ac.id]

Application Notes and Protocols for In Vivo Studies of Antibacterial Agent 96 (Compound 4k)

For Researchers, Scientists, and Drug Development Professionals

Introduction